molecular formula C13H18N2O4S B7704781 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE CAS No. 948704-14-1

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B7704781
CAS No.: 948704-14-1
M. Wt: 298.36 g/mol
InChI Key: GQJUKXIUASYIHJ-UHFFFAOYSA-N
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Description

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: is an organic compound characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and a propanamide moiety

Properties

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c14-13(16)6-3-11-1-4-12(5-2-11)20(17,18)15-7-9-19-10-8-15/h1-2,4-5H,3,6-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUKXIUASYIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of morpholine with chlorosulfonic acid to form morpholine-4-sulfonyl chloride.

    Coupling with Phenyl Ring: The morpholine-4-sulfonyl chloride is then reacted with a phenyl derivative, such as 4-aminophenyl, under basic conditions to form 4-(morpholine-4-sulfonyl)phenylamine.

    Amidation Reaction: Finally, the 4-(morpholine-4-sulfonyl)phenylamine is subjected to an amidation reaction with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: can be compared with similar compounds such as:

    3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(2R)-2-PHENYLBUTYL]PROPANAMIDE: This compound has a similar structure but with a different substituent on the amide nitrogen.

    3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-({1-PHENYL-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-YL}METHYL)PROPANAMIDE: This compound features a cyclopentapyrazole moiety, which can alter its chemical and biological properties.

The uniqueness of This compound

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